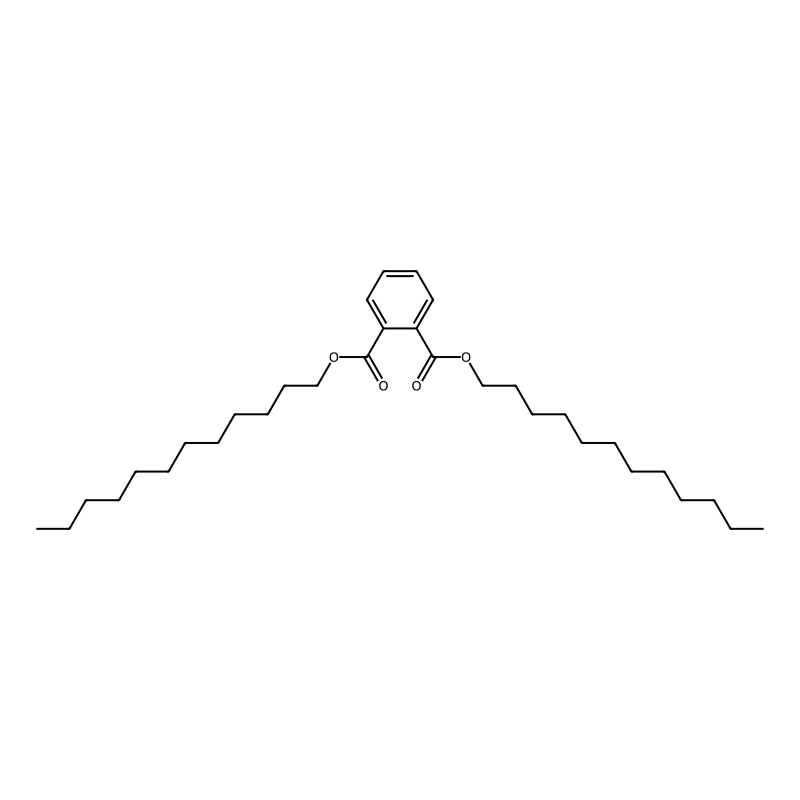

Didodecyl phthalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Solvent and Plasticizer:

- DDP acts as a non-polar solvent for various organic compounds due to its solubility in organic solvents like ethanol, diethyl ether, and benzene [National Institutes of Health, PubChem, Didodecyl phthalate, ]. This allows researchers to dissolve hydrophobic substances for analysis or experimentation.

- Additionally, DDP functions as a plasticizer, increasing the flexibility and workability of polymers used in research equipment or specific materials under investigation [Thermo Fisher Scientific, Didodecyl phthalate, 97%, ]. This property can be beneficial in studies involving polymer films or membranes.

Reference Standard:

- Due to its well-defined chemical structure and readily available commercial sources, DDP serves as a reference standard in various analytical techniques like chromatography and spectroscopy [LGC Standards, Didodecyl Phthalate | TRC-D441765-5G, ]. Researchers can compare the behavior and characteristics of unknown samples to DDP to identify and quantify other compounds.

Environmental Research:

- As DDP is present in some environmental samples, its detection and quantification can help researchers understand its behavior and potential impact on the environment. Studies may investigate its presence in water, soil, or sediments to assess its persistence and potential degradation pathways [National Institutes of Health, National Toxicology Program, Phthalates and Their Impacts on Human Health, ].

Didodecyl phthalate is a synthetic organic compound classified as a phthalate ester, specifically the diester of phthalic acid and dodecanol. Its chemical formula is C32H54O4, and it has a molecular weight of 514.77 g/mol. This compound appears as a clear, colorless liquid with a mild odor and is characterized by its low water solubility and high oil solubility, making it useful in various industrial applications. Didodecyl phthalate is primarily used as a plasticizer, enhancing the flexibility and durability of polymers in which it is incorporated .

DDP's mechanism of action is not well-researched. Due to its structural similarity to other phthalates, it might interact with biological systems by mimicking hormones, but specific data is lacking.

- Information on DDP's toxicity is limited. However, based on its classification as a phthalate, it's advisable to handle it with care due to potential endocrine disrupting effects.

- Specific data on flammability and reactivity are not available, but DDP likely shares similar properties with other phthalates, which are generally combustible and can react with strong oxidizing agents.

Didodecyl phthalate exhibits endocrine-disrupting properties similar to other phthalates. It can interfere with hormonal balance by affecting the hypothalamic-pituitary-gonadal axis and other hormone-related pathways. Studies indicate that exposure to didodecyl phthalate may disrupt reproductive health and development due to its ability to bind with biomolecules involved in hormone synthesis and transport . Furthermore, its lipophilic nature allows for widespread distribution within biological systems, raising concerns about its potential toxic effects at high doses.

The synthesis of didodecyl phthalate typically involves the acid-catalyzed reaction of phthalic anhydride with excess dodecanol. This process yields the diester through esterification, where the hydroxyl groups of dodecanol react with the carboxylic acid groups of phthalic acid . The reaction conditions, such as temperature and catalyst concentration, play a crucial role in determining the yield and purity of the final product.

Uniqueness: Didodecyl phthalate stands out due to its longer alkyl chain compared to other common phthalates like diethyl or di-n-octyl phthalate. This structural difference contributes to its specific properties such as lower volatility and higher compatibility with certain polymers, making it particularly effective as a plasticizer for flexible materials.

Research on didodecyl phthalate highlights its interactions with biological systems and environmental factors. Studies have shown that this compound can disrupt endocrine functions in animal models, leading to reproductive health issues. Additionally, its persistence in the environment raises concerns about bioaccumulation and long-term ecological impacts . Techniques such as Gas Chromatography-Mass Spectrometry are commonly used to detect and quantify didodecyl phthalate in various matrices including environmental samples.

Particle Association Behavior

DDP's atmospheric transport is dominated by adsorption to particulate matter due to its low vapor pressure (~1 × 10−9 kPa at 25°C) and high log KOA (octanol-air partition coefficient) of ~13 [1]. Field studies of analogous phthalates demonstrate that >95% of airborne mass fraction associates with fine particulate matter (PM2.5), with deposition velocities of 0.02–0.2 cm/s depending on particle size [1] [3]. The compound's branched dodecyl chains enhance hydrophobic interactions with organic carbon fractions in aerosols, leading to extended atmospheric residence times in urban and industrial regions.

Photolytic Degradation Pathways

Laboratory simulations indicate DDP undergoes direct photolysis under solar UV radiation (290–400 nm) with a calculated half-life of 4.7–7.7 hours in clear-sky conditions [1]. The degradation mechanism involves:

- Initial cleavage of ester bonds via Norrish Type I reactions

- Subsequent oxidation of alkyl chains to form phthalic acid derivatives

- Complete mineralization to CO2 and H2O through secondary reactions

Quantum yield calculations (Φ = 0.018 ± 0.003 at 300 nm) suggest slower degradation compared to lower-molecular-weight phthalates due to increased molecular complexity [1].

Hydroxyl Radical Reactions

DDP reacts with atmospheric hydroxyl radicals (- OH) at a rate constant of 2.1 × 10−11 cm3/molecule/s, yielding an estimated tropospheric half-life of 1.3 days [1]. Primary reaction pathways include:

- Hydrogen abstraction from alkyl chains

- Addition to aromatic rings

- Ester group oxidation

The resulting transformation products include mono-oxygenated dodecyl phthalates and fragmented alkyl phthalates, which exhibit increased water solubility compared to the parent compound [1].

Aquatic System Distribution

Surface Water Partitioning

In aquatic environments, DDP partitions strongly to suspended solids and sediments due to its log KOC of 5.04–5.78 [1]. Equilibrium partitioning models predict:

- 98.7% adsorption to sediments

- 1.2% association with dissolved organic matter

- 0.1% free dissolution in water column

Field measurements in river systems show sediment-water concentration ratios ranging from 103:1 to 104:1, consistent with its hydrophobicity [1].

Sediment Interaction Mechanisms

DDP exhibits biphasic sorption kinetics in sediments:

- Rapid surface adsorption (t1/2 = 2–4 hours) via hydrophobic interactions

- Slow pore diffusion (t1/2 = 14–28 days) into sediment organic matrices

Aerobic biodegradation in surface sediments occurs at 0.05–0.2 mg/kg/day rates, while anaerobic conditions in deeper layers (<10 cm) show negligible degradation over 100 days [1] [3].

Colloidal Suspension Formation

DDP forms stable colloidal suspensions (10–200 nm diameter) through:

- Association with humic acids (binding constant KHA = 104.2 L/kg)

- Surface tension reduction at air-water interfaces

- Coagulation with divalent cations (Ca2+, Mg2+)

These colloids enhance DDP's apparent solubility by 2–3 orders of magnitude, facilitating transport in groundwater systems despite low bulk solubility [1].

Terrestrial Environment Behavior

Soil Organic Matter Interactions

DDP's soil partitioning correlates strongly with organic carbon content (r2 = 0.89), following the linear regression:

log Kd = 0.94 × log KOC + 1.02

Laboratory column studies demonstrate:

- 78–92% retention in topsoil (0–15 cm)

- 5–15% leaching to subsoil (15–30 cm)

- <2% vertical migration beyond 30 cm

Aging effects reduce bioavailability by 30–50% over 6 months due to diffusion into soil micropores [1].

Sorption Kinetics

Time-dependent sorption follows the Elovich equation:

q = (1/β) ln(αβ) + (1/β) ln(t)

Where:

q = sorbed concentration (mg/kg)

α = initial sorption rate (8.7 × 10−3 mg/kg/hr)

β = desorption coefficient (0.12 hr−1)

Desorption hysteresis (H = 0.65–0.78) indicates irreversible binding to high-energy sites in soil organic matter [1].

Biosolid Application Impacts

Land application of DDP-containing biosolids (typical loading rate 5–10 mg/kg) results in:

- Initial soil concentrations of 0.8–1.2 mg/kg

- First-order degradation with half-life of 28–52 days

- <5% plant uptake due to strong soil binding

Long-term modeling predicts steady-state soil concentrations of 0.02–0.05 mg/kg after 10 years of annual applications [1] [3].

Table 1. Key Environmental Partitioning Coefficients

| Parameter | Value Range | Source |

|---|---|---|

| log KOW | 10.21–10.45 | [1] [3] |

| log KOC | 5.04–5.78 | [1] |

| log KOA | 13.03–13.45 | [1] |

| Water Solubility (25°C) | 0.00017–0.00022 mg/L | [1] [3] |

Table 2. Degradation Half-Lives by Medium

| Medium | Half-Life (days) | Conditions |

|---|---|---|

| Atmosphere | 0.32–0.52 | Photolysis/OH- |

| Surface Water | 10–14 | Aerobic |

| Sediment | 90–120 | Anaerobic |

| Soil | 28–52 | 2% Organic Carbon |

Microbial Communities Involved

Aerobic biodegradation of didodecyl phthalate involves diverse microbial communities that possess specialized enzymatic capabilities for phthalate ester degradation. Bacillus species represent the most extensively studied microorganisms for phthalate biodegradation, with Bacillus sp. SB-007 demonstrating exceptional efficiency in didodecyl phthalate degradation [1] [3] [4]. This strain exhibits specific degradation rates of 4.87 milligrams per liter per hour under optimal conditions [1].

Marine bacterial isolates including Mycobacterium species and Halomonas species have demonstrated significant capabilities for degrading various phthalate esters through different metabolic strategies [5]. Mycobacterium sp. DBP42 shows high specificity for dibutyl phthalate degradation, while Halomonas sp. ATBC28 exhibits broad-spectrum degradation capabilities across multiple phthalate compounds [5].

Pseudomonas species constitute another important group of aerobic phthalate degraders, with several strains isolated from activated sludge and environmental samples showing robust degradation capabilities [6] [7]. These bacteria often exhibit plasmid-mediated degradation pathways that can be transferred between bacterial populations [6].

White rot fungi including Pleurotus ostreatus, Irpex lacteus, and Trametes versicolor have shown remarkable efficiency in phthalate degradation, with P. ostreatus achieving complete degradation of butylbenzyl phthalate within two days [8]. These fungi produce extracellular enzymes including laccases and peroxidases that facilitate phthalate breakdown [8].

The microbial community structure significantly influences degradation efficiency, with studies showing that consortia of multiple bacterial species often achieve higher degradation rates than individual isolates [7]. Environmental factors such as nutrient availability, oxygen concentration, and pH determine which microbial populations dominate the degradation process [9] [7].

Enzymatic Pathways

The enzymatic degradation of didodecyl phthalate follows a well-characterized pathway involving multiple classes of enzymes that sequentially break down the complex ester structure. Esterases constitute the primary enzymes responsible for the initial hydrolysis step, cleaving the ester bonds to release alcohol side chains and form monoesters [10] [11] [12].

Phthalate esterases specifically hydrolyze phthalate diesters through a two-step mechanism, first converting didodecyl phthalate to monoisodecyl phthalate, then further hydrolyzing to phthalic acid [1] [11]. The EstS1 esterase from Sulfobacillus acidophilus demonstrates exceptional thermostability and broad substrate specificity, with catalytic efficiency values of 6.75 micromolar per second for high molecular weight phthalate degradation [13] [14].

Phthalate 3,4-dioxygenase represents the key enzyme for aromatic ring hydroxylation, converting phthalic acid to protocatechuate through the introduction of hydroxyl groups [10] [11]. This enzyme requires oxygen as a co-substrate and demonstrates high specificity for phthalic acid isomers [11].

Protocatechuate 3,4-dioxygenase catalyzes the ring-opening reaction that cleaves the aromatic structure to form beta-carboxy-cis,cis-muconate, which subsequently enters central metabolic pathways [10] [11]. This enzyme exhibits either ortho-cleavage or meta-cleavage activity depending on the bacterial strain and environmental conditions [6] [11].

Lipases and cutinases also contribute to phthalate ester degradation, particularly in fungal systems where these enzymes are produced extracellularly [8] [12]. Commercial lipases have demonstrated significant activity against various phthalate esters, with hydrolysis rates varying based on substrate chain length and enzyme concentration [15].

The enzymatic pathway efficiency depends on several factors including enzyme induction, substrate concentration, and cofactor availability. Many phthalate-degrading enzymes are inducible, requiring the presence of phthalate or its metabolites for optimal expression [10] [11].

Bacillus sp. SB-007 Degradation Model

Transformation Intermediates

Bacillus sp. SB-007 transforms didodecyl phthalate through a sequential degradation pathway that produces specific intermediate compounds. The primary transformation product is monoisodecyl phthalate, which forms through the hydrolysis of one ester bond while leaving the second ester linkage intact [1] [17].

Monoisodecyl phthalate represents a critical intermediate with enhanced water solubility compared to the parent compound, facilitating further microbial metabolism . This monoester exhibits a molecular formula of C18H26O4 and demonstrates higher bioavailability due to reduced hydrophobicity [17].

Phthalic acid constitutes the second major intermediate formed through complete deesterification of the phthalate backbone [1] [11]. This compound serves as the central aromatic intermediate in virtually all phthalate degradation pathways and represents the point where side chain metabolism converges with aromatic ring degradation [6] [11].

Additional transformation products include isodecanol released during the initial esterase reaction, which undergoes separate oxidative metabolism through alcohol dehydrogenase and aldehyde dehydrogenase pathways [10]. The alcohol side chains typically follow conventional fatty acid oxidation pathways to produce acetyl-CoA intermediates [10].

Protocatechuate forms as the next major intermediate through the action of phthalate 3,4-dioxygenase on phthalic acid [10] [11]. This dihydroxybenzoic acid derivative serves as the substrate for ring-cleaving enzymes that open the aromatic structure [6] [11].

The final transformation products include beta-carboxy-cis,cis-muconate from protocatechuate ring cleavage, which subsequently converts to central metabolic intermediates including pyruvate, acetyl-CoA, and succinate that enter the tricarboxylic acid cycle [6] [10] [11].

Metabolic Pathway Elucidation

The metabolic pathway for didodecyl phthalate degradation by Bacillus sp. SB-007 follows a systematic sequence of enzymatic reactions that completely mineralize the compound to carbon dioxide and water. The initial hydrolysis step involves esterase-mediated cleavage of the first ester bond, converting didodecyl phthalate to monoisodecyl phthalate and releasing one isodecanol molecule [1].

Secondary hydrolysis removes the remaining ester group through continued esterase activity, producing phthalic acid and a second isodecanol molecule [1]. This step represents the complete deesterification of the phthalate backbone and marks the transition from aliphatic to aromatic metabolism [11].

The aromatic degradation pathway begins with phthalate 3,4-dioxygenase activity that introduces two hydroxyl groups at the 3 and 4 positions of the benzene ring, forming protocatechuate [11]. This reaction requires molecular oxygen and represents the rate-limiting step in many phthalate degradation systems [11].

Ring cleavage occurs through protocatechuate 3,4-dioxygenase action that breaks the aromatic ring between the hydroxylated carbon atoms, producing beta-carboxy-cis,cis-muconate [6] [11]. This reaction follows the ortho-cleavage pathway typical of aerobic aromatic compound degradation [11].

Further metabolism of beta-carboxy-cis,cis-muconate proceeds through a series of enzymatic steps including muconolactone formation, beta-ketoadipate production, and eventual conversion to succinyl-CoA and acetyl-CoA [6] [11]. These products enter central metabolic pathways for energy generation and biosynthetic processes [11].

The side chain degradation follows conventional fatty acid oxidation pathways where isodecanol undergoes sequential oxidation to isodecanal and isodecanoic acid through alcohol and aldehyde dehydrogenases [10]. The resulting fatty acid enters beta-oxidation to produce acetyl-CoA units [10].

Optimized Degradation Conditions

Bacillus sp. SB-007 exhibits optimal didodecyl phthalate degradation under specific environmental conditions that maximize enzymatic activity and microbial growth. The optimal temperature for degradation is 30 degrees Celsius, which represents a balance between enzymatic activity and bacterial viability [1] [18].

pH optimization studies demonstrate maximum degradation efficiency at pH 7.0, corresponding to neutral conditions that favor both bacterial growth and enzyme stability [1] [18]. Deviations from this optimal pH range significantly reduce degradation rates due to enzyme inactivation and altered membrane permeability [18].

Agitation conditions play a crucial role in degradation efficiency, with optimal stirring at 200 revolutions per minute providing adequate oxygen transfer while avoiding mechanical stress on bacterial cells [1]. This agitation rate ensures sufficient dissolved oxygen for aerobic metabolism while maintaining proper mixing of substrates [1].

Substrate concentration affects degradation kinetics, with maximum specific degradation rates observed at concentrations around 100 milligrams per liter [1]. Higher concentrations may exhibit substrate inhibition due to toxicity effects, while lower concentrations may not provide sufficient energy for optimal bacterial growth [18].

Media composition significantly influences degradation performance, with mineral salts medium containing appropriate nitrogen, phosphorus, and trace metal supplements supporting optimal bacterial metabolism [18]. The carbon to nitrogen ratio requires careful balance to prevent nutrient limitation while avoiding excess nitrogen that could repress phthalate-degrading enzymes [18].

Oxygen availability represents a critical factor for aerobic degradation, with dissolved oxygen concentrations above 2 milligrams per liter necessary for efficient phthalate metabolism [2] [19]. Oxygen limitation shifts metabolism toward less efficient anaerobic pathways that produce different intermediate compounds [19].

Inoculum size affects the lag phase duration and overall degradation kinetics, with optimal inoculum densities typically ranging from 10^6 to 10^8 cells per milliliter [18]. Larger inocula reduce lag times but may compete for limited nutrients, while smaller inocula extend the time required for complete degradation [18].

Environmental Factors Affecting Biodegradation

Temperature Dependencies

Temperature exerts profound effects on didodecyl phthalate biodegradation through its influence on enzymatic reaction rates, microbial growth kinetics, and compound bioavailability. Optimal temperature ranges for most phthalate-degrading microorganisms fall between 25 and 35 degrees Celsius, with specific optima varying among different bacterial and fungal species [20] [18] [21].

Enzymatic activity shows strong temperature dependence following Arrhenius kinetics up to optimal temperatures, beyond which thermal denaturation reduces enzyme functionality [20] [18]. Esterases involved in phthalate hydrolysis demonstrate maximum activity around 30 degrees Celsius for mesophilic organisms, while thermophilic esterases like EstS1 from Sulfobacillus acidophilus maintain activity at temperatures up to 70 degrees Celsius [12] [14].

Microbial growth rates increase exponentially with temperature within the physiological range, directly affecting the biomass available for biodegradation [18] [21]. Bacillus sp. SB-007 shows optimal growth and degradation at 30 degrees Celsius, with significantly reduced activity below 25 degrees Celsius and above 35 degrees Celsius [1].

Substrate solubility and bioavailability change with temperature, affecting mass transfer rates from the aqueous phase to microbial cells [22]. Higher temperatures generally increase phthalate solubility but may also enhance volatilization losses for lower molecular weight compounds [22].

Thermophilic conditions above 45 degrees Celsius typically inhibit mesophilic phthalate degraders, though specialized thermophilic microorganisms may maintain activity at elevated temperatures [2]. Aerobic thermophilic treatment at 60 degrees Celsius shows dramatically reduced degradation rates compared to mesophilic conditions [2].

Low temperature effects below 20 degrees Celsius significantly extend lag phases and reduce overall degradation rates due to decreased enzymatic activity and slower microbial metabolism [20] [22]. Cold-adapted esterases like Est1260 can maintain some activity at temperatures as low as 0 degrees Celsius, though at greatly reduced rates [23].

Temperature fluctuations in natural environments create additional complexity, as microbial communities must adapt to varying thermal conditions that affect enzyme expression patterns and metabolic pathways [22].

Oxygen Availability Effects

Oxygen availability represents a fundamental factor controlling didodecyl phthalate biodegradation efficiency and pathway selection. Aerobic conditions generally favor rapid and complete phthalate mineralization through oxygenase-dependent pathways that achieve higher degradation rates compared to anaerobic processes [2] [19] [24].

Dissolved oxygen concentrations above 2 milligrams per liter support optimal aerobic phthalate degradation, while concentrations below 1 milligram per liter may limit oxygenase activity and shift metabolism toward less efficient pathways [2] [25]. Oxygen-saturated conditions typically provide maximum degradation rates for aerobic systems [18].

Microaerophilic conditions create unique challenges for facultatively anaerobic bacteria that must balance oxygen requirements for oxygenase enzymes with the need to protect oxygen-sensitive enzymes like phthaloyl-CoA decarboxylase [19]. Some denitrifying bacteria employ hybrid pathways that utilize both aerobic and anaerobic enzymes simultaneously [19].

Anaerobic degradation proceeds through fundamentally different pathways involving CoA activation and reductive ring modifications rather than oxygenase-mediated hydroxylation [26] [27]. These pathways typically exhibit slower kinetics and may accumulate different intermediate compounds compared to aerobic processes [27].

Oxygen transfer rates in bioreactor systems depend on agitation intensity, gas flow rates, and medium properties that affect mass transfer coefficients [1] [28]. Optimal agitation conditions balance oxygen supply with mechanical stress on microbial cells [1].

Alternating aerobic-anaerobic conditions can affect degradation efficiency differently than constant conditions, with some studies showing reduced rates under cycling conditions compared to continuous aerobic treatment [2]. The frequency and duration of aerobic-anaerobic cycles influence enzyme expression patterns and metabolic adaptation [2].

Oxygen toxicity may occur at very high partial pressures, particularly affecting anaerobic enzymes that contain oxygen-sensitive cofactors [19]. Reactive oxygen species generated under hyperoxic conditions can damage cellular components and reduce overall degradation efficiency [19].

Media Composition Influences

Media composition exerts critical control over didodecyl phthalate biodegradation through its effects on microbial growth, enzyme production, and metabolic regulation. Nitrogen sources significantly influence degradation efficiency, with ammonium salts and nitrates supporting robust bacterial growth while avoiding catabolite repression of phthalate-degrading enzymes [18] [25].

Phosphorus availability affects nucleic acid synthesis and energy metabolism, with phosphate concentrations between 0.2 and 1.0 grams per liter typically supporting optimal degradation performance [18]. Phosphorus limitation can reduce enzyme synthesis and slow degradation kinetics [18].

Carbon to nitrogen ratios require careful optimization to prevent nitrogen limitation while avoiding excess nitrogen that may repress phthalate utilization pathways [18] [25]. Ratios between 10:1 and 20:1 typically provide balanced nutrition for phthalate-degrading microorganisms [18].

Trace metal requirements include iron, manganese, zinc, and copper that serve as cofactors for key enzymes in phthalate degradation pathways [10] [18]. Iron availability particularly affects oxygenase enzymes that require iron-containing cofactors for activity [10].

Magnesium and calcium concentrations influence membrane stability and enzyme conformation, with magnesium sulfate typically included at 0.2 to 0.5 grams per liter in mineral salts media [18]. These divalent cations also affect substrate uptake and metabolite export [18].

Yeast extract and peptone additions can enhance degradation rates by providing readily available nutrients and growth factors, though excessive organic carbon may cause catabolite repression of phthalate-degrading enzymes [29]. Concentrations of 0.1 to 0.5 grams per liter typically provide benefits without significant repression [29].

Surfactant additions including Tween 80 and Brij compounds can enhance phthalate bioavailability by increasing solubility and facilitating cellular uptake [28] [29]. Surfactant concentrations must be optimized to avoid microbial toxicity while maximizing substrate availability [28].

pH buffering capacity of the medium affects long-term degradation performance, as metabolic acid production can shift pH away from optimal ranges [18] [25]. Phosphate buffer systems typically provide adequate buffering for laboratory studies [18].